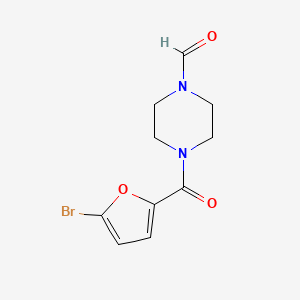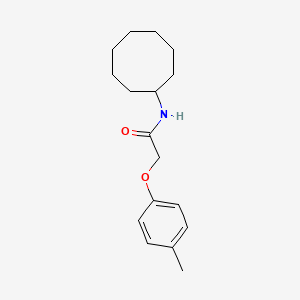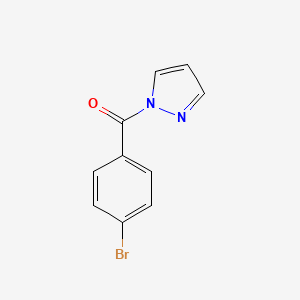
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde, also known as BFPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde is believed to exert its biological effects through the inhibition of specific enzymes and proteins. For example, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell death. By inhibiting PARP, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde can induce cell death in cancer cells that rely on this enzyme for survival. 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has also been shown to inhibit the protein kinase CK2, which is involved in cellular signaling pathways and has been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects in various systems. For example, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the activity of various enzymes and proteins. In addition, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit specific enzymes and proteins, and its potential as a building block for novel materials. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde. Some possible areas of focus include:
- Further exploration of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde's potential as a drug candidate for the treatment of cancer and other diseases
- Development of new synthetic methods for 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde and related compounds
- Investigation of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde's potential as a building block for the synthesis of novel materials with unique properties
- Further elucidation of the mechanisms by which 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde exerts its biological effects
- Exploration of the potential of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde as a tool for studying protein-protein interactions and enzyme kinetics
In conclusion, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde is a promising chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and potential uses, but the current evidence suggests that 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde may have important implications for the treatment of cancer and other diseases, as well as for the development of novel materials and tools for scientific research.
Synthesemethoden
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde can be synthesized through a multistep process involving the reaction of 5-bromo-2-fuorobenzoyl chloride with piperazine followed by oxidation with sodium chlorite. This method has been reported to yield high purity and yield of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been investigated as a potential drug candidate for the treatment of cancer and other diseases due to its ability to inhibit certain enzymes and proteins involved in disease progression. In biochemistry, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been used as a tool to study protein-protein interactions and enzyme kinetics. In materials science, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been explored for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-(5-bromofuran-2-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-2-1-8(16-9)10(15)13-5-3-12(7-14)4-6-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKJYANPXRYBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(5-Bromofuran-2-yl)carbonyl]piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)



![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)

![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)


![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)
